molecular formula C12H13FN4O4S B2705418 3-Fluorosulfonyloxy-5-[(1-propan-2-ylpyrazol-3-yl)carbamoyl]pyridine CAS No. 2418732-13-3

3-Fluorosulfonyloxy-5-[(1-propan-2-ylpyrazol-3-yl)carbamoyl]pyridine

Cat. No. B2705418
CAS RN: 2418732-13-3
M. Wt: 328.32
InChI Key: IALZBIIIVPWSEM-UHFFFAOYSA-N
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Description

3-Fluorosulfonyloxy-5-[(1-propan-2-ylpyrazol-3-yl)carbamoyl]pyridine is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a pyridine derivative and is also known as FPS-ZM1.

Mechanism of Action

FPS-ZM1 acts as a selective antagonist of the P2X4 receptor. The P2X4 receptor is a ligand-gated ion channel that is activated by ATP. The activation of the P2X4 receptor leads to the influx of calcium ions into the cell, which can trigger various cellular responses. FPS-ZM1 binds to the P2X4 receptor and prevents its activation by ATP. This leads to the inhibition of calcium influx and downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FPS-ZM1 are mainly related to its action on the P2X4 receptor. FPS-ZM1 has been shown to reduce the release of pro-inflammatory cytokines in macrophages and microglia. It has also been shown to reduce neuropathic pain in animal models. FPS-ZM1 has potential applications in the treatment of neurodegenerative diseases, chronic pain, and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of FPS-ZM1 is its selectivity for the P2X4 receptor. This allows for the specific inhibition of this receptor without affecting other purinergic receptors. However, FPS-ZM1 has some limitations for lab experiments. It has a short half-life and is unstable in aqueous solutions. This makes it difficult to use in long-term experiments and requires careful handling.

Future Directions

There are several future directions for research on FPS-ZM1. One of the major areas of research is the study of the role of the P2X4 receptor in various physiological and pathological conditions. FPS-ZM1 can be used to study the effects of P2X4 receptor inhibition in models of neurodegenerative diseases, chronic pain, and inflammation. Another area of research is the development of more stable analogs of FPS-ZM1 that can be used in long-term experiments. Additionally, the potential applications of FPS-ZM1 in drug development and therapeutics should be explored further.
Conclusion:
In conclusion, FPS-ZM1 is a chemical compound that has potential applications in various fields of scientific research. Its selectivity for the P2X4 receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. The synthesis of FPS-ZM1 is a complex process that requires expertise in organic chemistry. Future research on FPS-ZM1 should focus on exploring its potential applications in drug development and therapeutics.

Synthesis Methods

The synthesis of FPS-ZM1 involves a series of chemical reactions. The starting material for the synthesis is 3-amino-5-pyridinyl-N-methylcarbamate. This compound is reacted with 2-bromo-1-propanol to form the intermediate product. The intermediate product is then treated with sodium hydride and 3-fluorobenzenesulfonyl chloride to form the final product, FPS-ZM1. The synthesis of FPS-ZM1 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

FPS-ZM1 has potential applications in various fields of scientific research. One of the major areas of research is the study of the purinergic receptor P2X4. FPS-ZM1 is a selective antagonist of the P2X4 receptor and can be used to study the role of this receptor in various physiological and pathological conditions. FPS-ZM1 has also been used in the study of chronic pain, neurodegenerative diseases, and inflammation.

properties

IUPAC Name

3-fluorosulfonyloxy-5-[(1-propan-2-ylpyrazol-3-yl)carbamoyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4O4S/c1-8(2)17-4-3-11(16-17)15-12(18)9-5-10(7-14-6-9)21-22(13,19)20/h3-8H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALZBIIIVPWSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)NC(=O)C2=CC(=CN=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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